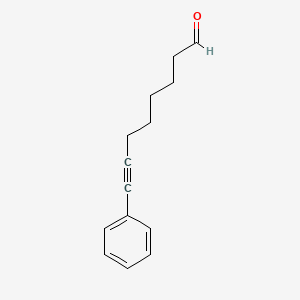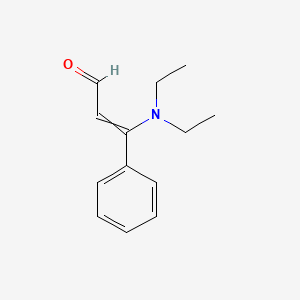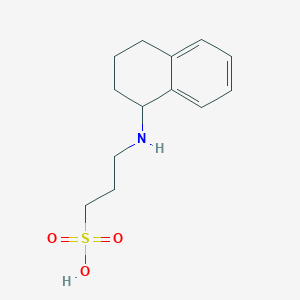![molecular formula C24H23ClN2O4S B14222910 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide CAS No. 827576-86-3](/img/structure/B14222910.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a chloropentanamide moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-Benzoylbenzenesulfonamide: This intermediate is prepared by reacting 2-benzoylbenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 4-aminophenyl-5-chloropentanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Aplicaciones Científicas De Investigación
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.
Comparación Con Compuestos Similares
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide can be compared with other similar compounds, such as:
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-bromopentanamide: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-fluoropentanamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-iodopentanamide:
Propiedades
Número CAS |
827576-86-3 |
|---|---|
Fórmula molecular |
C24H23ClN2O4S |
Peso molecular |
471.0 g/mol |
Nombre IUPAC |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-5-chloropentanamide |
InChI |
InChI=1S/C24H23ClN2O4S/c25-17-7-6-12-23(28)26-19-13-15-20(16-14-19)32(30,31)27-22-11-5-4-10-21(22)24(29)18-8-2-1-3-9-18/h1-5,8-11,13-16,27H,6-7,12,17H2,(H,26,28) |
Clave InChI |
XMPUIDRJVYNYTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)


![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)

![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)



